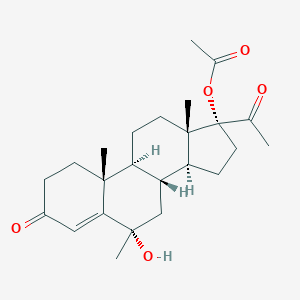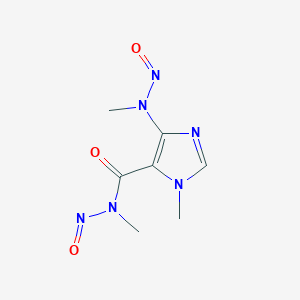
2,6-Naphthalenedicarboxamide, n2,n6-dicyclohexyl-
Overview
Description
NU-100, also known as N,N’-dicyclohexylnaphthalene-2,6-dicarboxamide, is a high-performance beta nucleating agent primarily used in polypropylene. This compound is known for its ability to improve the impact strength, stiffness, and heat resistance of polypropylene. It is a white powder with high thermal stability, having a melting point over 380°C, and is stable in both acidic and alkaline conditions .
Preparation Methods
NU-100 is synthesized through a reaction involving naphthalene-2,6-dicarboxylic acid and cyclohexylamine. The reaction typically occurs under reflux conditions in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization. Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
NU-100 undergoes various chemical reactions, including:
Oxidation: NU-100 can be oxidized under strong oxidative conditions, leading to the formation of naphthalene-2,6-dicarboxylic acid and cyclohexanone.
Reduction: Reduction of NU-100 can yield the corresponding amine derivatives.
Substitution: NU-100 can undergo substitution reactions, particularly at the amide groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
NU-100 has a wide range of scientific research applications:
Chemistry: It is used as a beta nucleating agent in the production of polypropylene, enhancing its mechanical properties.
Biology: NU-100’s stability in various conditions makes it a useful compound in biological studies, particularly in the study of polymer interactions with biological molecules.
Medicine: While not directly used as a drug, NU-100’s derivatives are studied for potential pharmaceutical applications.
Mechanism of Action
The mechanism by which NU-100 exerts its effects is primarily through its role as a nucleating agent. It promotes the formation of beta-crystalline structures in polypropylene, which enhances the material’s mechanical properties. The molecular targets involved include the polymer chains of polypropylene, where NU-100 facilitates the orderly arrangement of these chains into a more stable crystalline form .
Comparison with Similar Compounds
NU-100 is compared with other nucleating agents such as sodium 2,2’-methylene-bis(4,6-di-tert-butylphenyl) phosphate (commercial name: Irgastab NA-11). While both compounds are effective nucleating agents, NU-100 is specifically known for its ability to promote beta-crystalline structures, whereas Irgastab NA-11 is more effective for alpha-crystalline structures. This unique property of NU-100 makes it particularly valuable in applications where enhanced impact strength and heat resistance are required .
Similar compounds include:
- Sodium 2,2’-methylene-bis(4,6-di-tert-butylphenyl) phosphate (Irgastab NA-11)
- N,N’-dicyclohexylnaphthalene-2,6-dicarboxamide (NU-100)
- Other beta nucleating agents used in polypropylene .
properties
IUPAC Name |
2-N,6-N-dicyclohexylnaphthalene-2,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-23(25-21-7-3-1-4-8-21)19-13-11-18-16-20(14-12-17(18)15-19)24(28)26-22-9-5-2-6-10-22/h11-16,21-22H,1-10H2,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSRTKPGZKQXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)NC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074785 | |
| Record name | 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153250-52-3 | |
| Record name | Star NU 100 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153250-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153250523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0B5159U0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)



![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)



![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)
